(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
Description
Properties
CAS No. |
6765-84-0 |
|---|---|
Molecular Formula |
C19H25ClO2 |
Molecular Weight |
320.857 |
IUPAC Name |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChI Key |
MRGZILIKEDFESE-TYPQBLHASA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 9β,10α 4 Chloro Androst 4 Ene 3,17 Dione
Total Synthesis Approaches to the Androstane (B1237026) Skeleton with 9β,10α Stereochemistry
While many synthetic routes to 9β,10α steroids begin with naturally occurring steroids, total synthesis provides a pathway to construct the androstane skeleton from simple, achiral precursors. These approaches offer flexibility in introducing various substituents and functionalities.
Classic total synthesis strategies, such as those developed for natural steroids, can be conceptually adapted. For instance, polyene cyclization methods, which mimic the biosynthetic pathway of lanosterol, can deliver the tetracyclic steroid nucleus. libretexts.org The stereochemical outcome of these cyclizations is critical and can be influenced by the geometry of the polyene precursor and the cyclization-initiating group.
A notable strategy involves an A→AB→ABC→ABCD approach, where the rings are constructed sequentially. For example, a known diene can serve as the A-ring precursor, which then undergoes cyclization to form the AB-ring system. Subsequent ring closures, potentially using metal-catalyzed reactions like those involving zirconium or ruthenium catalysts (e.g., Grubbs catalyst), can complete the C and D rings. libretexts.org
Another powerful method is the Diels-Alder reaction, which can form the CD-ring system from an AB-ring diene and a suitable dienophile. The stereoselectivity of this cycloaddition is crucial for establishing the correct relative configuration of the ring junctions, which can be controlled through the use of chiral catalysts. libretexts.org A total synthesis of the marine-derived pregnene (+)-03219A, which features a Δ8,9 unsaturation, showcases a pathway from an ent-estrane to a nat-androstane, highlighting the use of rearrangement processes to establish the correct stereochemistry at key quaternary centers like C10 and C13. nih.gov
Although these total synthesis methods are powerful, the most common and historically significant route to the 9β,10α-androstane skeleton is through the photochemical isomerization of a corresponding natural 9α,10β-steroid, which is discussed in detail in section 2.4.
Selective Chlorination Strategies at C-4 Position in Steroid Synthesis
The introduction of a chlorine atom at the C-4 position of a Δ⁴-3-keto steroid is a key step in the synthesis of the target compound. This transformation requires selective reaction at the C-4 carbon of the α,β-unsaturated ketone system in Ring A.
Computational studies, using density functional theory, and experimental results have shown that for steroidal enones, dienones, and trienones, electrophilic chlorination is a viable process. acs.orgnih.govnih.gov For simple enones like testosterone (B1683101), direct chlorination at C-4 is predicted to be possible but may be slow under environmentally relevant conditions. nih.govnih.gov However, for more reactive systems like dienones and trienones, spontaneous C-4 chlorination can occur readily. acs.orgnih.gov
A common laboratory method for achieving this transformation is the reaction of a steroidal Δ⁴-3-ketone with a chlorinating agent. One effective method involves first converting the Δ⁴-3-ketone into its corresponding 3,5-dienol ether. This intermediate readily reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine at the C-4 position. Subsequent hydrolysis of the enol ether regenerates the 3-keto group, yielding the 4-chloro-Δ⁴-3-keto steroid.
Alternatively, direct chlorination of the Δ⁴-3-ketone can be performed. This often involves reagents that can deliver Cl⁺, such as hypochlorous acid (HOCl) or other specialized chlorinating agents, under carefully controlled conditions to favor substitution at C-4 over other potential reactions like addition to the double bond. The reactivity of the steroid towards chlorination is influenced by its structure; for instance, steroidal dienones and trienones are generally more reactive towards chlorination than simple enones. nih.gov
Table 1: Reagents for C-4 Chlorination of Δ⁴-3-Keto Steroids
| Reagent | Typical Substrate | General Conditions | Notes |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 3,5-Dienol ether of a Δ⁴-3-ketone | Aprotic solvent (e.g., ether, THF), often followed by acidic workup. | A two-step process involving enol ether formation first. |
| Hypochlorous Acid (HOCl) | Δ⁴-3-ketone | Aqueous or mixed aqueous/organic systems. | Can lead to side products if not controlled. acs.org |
| Sulfuryl Chloride (SO₂Cl₂) | Δ⁴-3-ketone | Inert solvent like pyridine (B92270) or CCl₄. | Can also be used for chlorination at other positions depending on the substrate. |
Introduction of 3- and 17-Keto Functions
The 3-keto and 17-keto groups are defining features of the androstane-3,17-dione (B1226567) skeleton. These functionalities are typically introduced through the oxidation of the corresponding hydroxyl groups at the C-3 and C-17 positions.
The synthesis often starts from precursors bearing 3β-hydroxy and 17β-hydroxy groups. The oxidation of these secondary alcohols to ketones is a standard transformation in steroid chemistry. A variety of oxidizing agents can be employed for this purpose.
Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972) is a powerful and efficient reagent for oxidizing both 3- and 17-hydroxyl groups to their respective ketones. google.com The reaction is typically fast and high-yielding.
Oppenauer Oxidation: This method uses a ketone (like acetone or cyclohexanone) as the oxidant and an aluminum alkoxide (e.g., aluminum isopropoxide) as the catalyst. It is particularly useful for selectively oxidizing the 3β-hydroxyl group while simultaneously isomerizing a Δ⁵ double bond to a conjugated Δ⁴ position, directly forming the Δ⁴-3-keto system common in many bioactive steroids. nih.gov
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These are milder chromium-based reagents that can effectively oxidize alcohols to ketones under less acidic conditions than Jones reagent, which is beneficial for sensitive substrates. nih.govnih.gov
In the context of steroidogenesis, these conversions are catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes. For example, 3β-hydroxysteroid dehydrogenase (HSD3B) oxidizes the 3β-hydroxyl group and isomerizes the Δ⁵ bond, while 17β-hydroxysteroid dehydrogenase (HSD17B) interconverts the 17-keto and 17β-hydroxyl groups. obgynkey.com While enzymatic methods are common in biosynthesis, chemical methods are prevalent in laboratory synthesis. nih.gov
Stereocontrolled Synthesis of the (9β,10α) Configuration
The defining feature of the target molecule is the cis-fused B/C ring junction, denoted as (9β,10α). This "retro" stereochemistry is thermodynamically less stable than the trans-fused (9α,10β) configuration found in most natural steroids. The key step to invert the stereochemistry at C-9 and C-10 is a photochemical isomerization. google.comepo.org
The typical synthetic pathway starts with a readily available 9α,10β-steroid that is first converted into a 5,7-diene. The preparation of these steroidal 5,7-dienes can be achieved by allylic bromination of a Δ⁵-steroid at the C-7 position, followed by dehydrobromination to introduce the C-7-C-8 double bond. nih.govrsc.org This creates a conjugated diene system in the B-ring.
The crucial step is the irradiation of the 5,7-diene intermediate with ultraviolet (UV) light. google.comepo.org This photochemical reaction proceeds through a cascade of pericyclic reactions. The UV light induces an electrocyclic ring-opening of the B-ring to form a transient 9,10-seco-steroid intermediate (a previtamin D-type triene). google.com This flexible open-chain intermediate can then undergo a subsequent photochemical or thermal 6π-electrocyclic ring-closure. This cyclization can occur in a different stereochemical sense than the starting material, leading to the formation of the thermodynamically less favored 9β,10α isomer (lumisterol-type product) alongside other photoproducts.
The yield of this photochemical conversion can be sensitive to the reaction conditions, including the wavelength of light and the light source used. Research has shown that using specific lamps, such as antimony or indium lamps, can surprisingly improve the yield of the desired 9β,10α-isomer compared to conventional high-pressure mercury lamps. google.comepo.orggoogleapis.com To prevent unwanted photochemical side reactions, ketone functions in the starting material are often protected as ketals before irradiation. epo.orggoogle.com
Key Intermediates in the Photochemical Synthesis of the 9β,10α-Androstane Skeleton
| Intermediate Name | Key Structural Features | Role in Synthesis |
|---|---|---|
| (9α,10β)-Androsta-5,7-diene-3,17-dione | Natural steroid configuration; conjugated 5,7-diene in B-ring. | Starting material for photochemical isomerization. |
| 9,10-Seco-androsta-5(10),6,8-triene-3,17-dione | Open B-ring; conjugated triene system. | Transient intermediate formed upon UV irradiation. |
| (9β,10α)-Androsta-5,7-diene-3,17-dione | "Retro" steroid configuration; conjugated 5,7-diene. | Key photoproduct with the desired core stereochemistry. |
Following the photochemical step, the 5,7-diene system in the 9β,10α-steroid can be converted to the desired Δ⁴-3-one structure through standard chemical transformations, such as selective reduction and isomerization.
Synthetic Routes for Analogs and Intermediates Relevant to (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
The synthesis of analogs of the title compound can be achieved by modifying the established synthetic pathway or by further derivatization. For instance, analogs with different halogens (e.g., fluorine, bromine) at the C-6 position of 9β,10α-androstane derivatives have been synthesized. scispace.com
The synthesis of dydrogesterone (B1671002), a well-known 9β,10α-progesterone analog, provides a blueprint for creating related structures. chemicalbook.comnih.gov The synthesis starts from materials like pregnenolone (B344588) or progesterone (B1679170), involves the creation of a 5,7-diene intermediate with protected ketones, photochemical isomerization, and finally deprotection and isomerization to form the final Δ⁴,⁶-diene-3-one structure. nih.govgoogle.comgoogle.com This general route can be adapted to produce androstane analogs.
Key intermediates in these syntheses often include:
9α,10β-Pregna-5,7-diene-3,20-dione (or its ketal): A common precursor for the photochemical step. rsc.orgnih.gov
9β,10α-Pregna-5,7-diene-3,20-dione (or its ketal): The direct product of the photoisomerization, containing the crucial retro-steroid backbone. google.com
By starting with different androstane-based materials or by intercepting the synthesis at various points, a wide range of analogs can be prepared. For example, modifications to the D-ring, such as reducing the C-17 ketone or removing it entirely, can be performed on intermediates before or after the key photochemical step. nih.gov Similarly, reactions at the C-3 ketone can provide access to other A-ring analogs.
Chemical Modifications and Functionalization of the Steroid Nucleus
The this compound molecule possesses several reactive sites that allow for further chemical modifications and functionalization.
A-Ring Modification: The α,β-unsaturated ketone system in the A-ring is a versatile functional group. The C-3 ketone can undergo reduction to a hydroxyl group, or it can be converted into other functionalities like hydrazones, which can then be used for further reactions such as selective fluorination. acs.org The double bond can be subject to various addition reactions, although the presence of the C-4 chlorine atom influences its reactivity.
D-Ring Modification: The C-17 ketone is a prime site for modification. It can be selectively reduced to a 17β-hydroxyl group, which is a common transformation in steroid chemistry. nih.gov This ketone can also be a site for nucleophilic additions, such as Grignard reactions, to introduce alkyl or other groups, or for the construction of heterocyclic rings fused to the D-ring. nih.gov Studies on other androstane analogs have shown that the D-ring can be modified to a γ-butyrolactone or even opened to an alkyl chain, which can significantly alter biological activity. nih.gov Dimerization of androstenedione (B190577) through various linkers attached at the D-ring is another reported modification. nih.gov
Other Positions: While the existing functionalities are the most reactive, modifications at other positions on the steroid nucleus are also possible. For example, introduction of substituents at C-6 has been demonstrated in the 9β,10α-androstane series. scispace.com Advanced methods, such as biocatalytic hydroxylation, could potentially introduce hydroxyl groups at specific, unactivated carbon atoms on the steroid skeleton, creating novel derivatives. nih.gov
These modifications allow for the creation of a library of related compounds, which is essential for studying structure-activity relationships.
Biocatalytic Transformation and Microbial Metabolism of Androstene Derivatives
Microbial Hydroxylation and Oxidation of Androstane (B1237026) Steroids
Microbial hydroxylation is one of the most vital and widely studied reactions in steroid biotransformation. mdpi.comtandfonline.com It involves the highly specific introduction of a hydroxyl (-OH) group at various positions on the steroid skeleton, a reaction that is often challenging and expensive to perform chemically. researchgate.net Fungi are particularly proficient at these reactions, with various species of Aspergillus, Penicillium, and Rhizopus being extensively used. davidmoore.org.uktandfonline.com These reactions are typically catalyzed by cytochrome P450 monooxygenases, which can introduce hydroxyl groups at non-activated carbon atoms under mild conditions. rsc.org
The position of hydroxylation is critical as it significantly influences the biological activity of the steroid molecule. For instance, 11α-hydroxylation is a key step in the synthesis of corticosteroids, while 16α-hydroxylated steroids can exhibit enhanced glucocorticoid activity. tandfonline.com The biotransformation of androst-4-ene-3,17-dione (AD) can yield various hydroxylated products depending on the microorganism used. For example, Gnomonia fructicola can hydroxylate testosterone (B1683101) at the 2β-position, while other fungi can introduce hydroxyl groups at the 6β, 7α, 11α, or 14α positions. researchgate.net
Oxidation reactions are also central to microbial steroid metabolism. The oxidation of hydroxyl groups to ketones and the Baeyer-Villiger oxidation of cyclic ketones to lactones are common transformations. researchgate.netnih.gov For instance, the C-3 hydroxyl group of epiandrosterone (B191177) and androsterone (B159326) can be oxidized to a ketone by Penicillium vinaceum. researchgate.net This same fungus can also perform a Baeyer-Villiger oxidation on the D-ring of various androstane and androstene steroids, converting the C-17 ketone into a δ-lactone, a class of compounds with potential biological activity. researchgate.netnih.gov
| Microorganism | Substrate | Reaction Type | Product(s) |
|---|---|---|---|
| Gnomonia fructicola | Testosterone | 2β-Hydroxylation | 2β-Hydroxytestosterone |
| Aspergillus brasiliensis | Progesterone (B1679170) | Hydroxylation | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone mdpi.com |
| Penicillium vinaceum | Androstenedione (B190577) | Baeyer-Villiger Oxidation | Testololactone researchgate.net |
| Penicillium lanosocoeruleum | Androsterone | Baeyer-Villiger Oxidation & 3α-Hydroxysteroid Oxidation | 3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one, 17a-oxa-d-homo-5α-androstan-3,17-dione nih.gov |
| CYP105D7 (recombinant E. coli) | 4-Androstene-3,17-dione | 2β- and 16β-Hydroxylation | 2β-Hydroxy-AD, 16β-Hydroxy-AD rsc.org |
Enzymatic Reduction Pathways for Keto Groups in Steroids
The enzymatic reduction of keto groups at the C-3 and C-17 positions is a crucial pathway in steroid metabolism, regulating the biological activity of steroid hormones. biorxiv.org These reactions are primarily catalyzed by a class of enzymes known as aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs). biorxiv.orgmdpi.com
3-Ketosteroid Reductases (3-KSRs): These enzymes catalyze the reduction of the 3-keto group of 5α- and 5β-dihydrosteroids to produce isomeric tetrahydrosteroids. biorxiv.org In humans, four such enzymes (AKR1C1–AKR1C4) are known, and they exhibit promiscuity, also catalyzing reductions at the 17- and 20-keto positions. biorxiv.org This reduction is a key step in inactivating potent androgens like 5α-dihydrotestosterone (DHT). biorxiv.org The reaction is NADPH-dependent and results in the formation of either 3α- or 3β-hydroxyl groups. biorxiv.orgmdpi.com
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This group of enzymes plays a pivotal role in the final steps of androgen and estrogen synthesis by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. tandfonline.comnih.gov For example, 17β-HSDs convert androstenedione to testosterone and estrone (B1671321) to the more potent estradiol. nih.gov There are at least five isoenzymes of 17β-HSD, each with specific tissue expression and substrate preferences, allowing for precise control over intracellular hormone levels. tandfonline.com These enzymes are essential for regulating the concentration of active ligands available for steroid hormone receptors. biorxiv.org
| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Substrate → Product (Example) |
|---|---|---|---|
| 3-Ketosteroid Reductases (AKR) | AKR1C2 | 3-keto reduction | 5α-Dihydrotestosterone → 3α-Androstanediol biorxiv.org |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | HSD17B1 ("estrogenic") | 17-keto reduction | Estrone → Estradiol tandfonline.comnih.gov |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | HSD17B3 | 17-keto reduction | Androstenedione → Testosterone tandfonline.com |
| Steroid 5β-reductase | AKR1D1 | 5β-reduction of Δ4-3-ketosteroids | Testosterone → 5β-Dihydrotestosterone mdpi.com |
Biotransformation Processes by Filamentous Fungi and Bacteria
Both filamentous fungi and bacteria are extensively used as whole-cell biocatalysts for steroid transformations, each offering unique advantages and catalytic capabilities. mdpi.comuni-muenster.de
Filamentous Fungi: Fungi are renowned for their diverse enzymatic machinery, particularly their cytochrome P450 systems, which enable a wide array of oxidative reactions, including highly specific hydroxylations at positions often inaccessible by chemical methods. mdpi.comdavidmoore.org.uk Genera such as Aspergillus, Penicillium, Rhizopus, and Mucor are staples in steroid biotransformation. mdpi.com For example, Aspergillus brasiliensis has been shown to hydroxylate progesterone at three different positions to produce valuable metabolites. mdpi.com Fungi can also perform other key reactions, including Baeyer-Villiger oxidations, carbonyl reductions, and side-chain cleavage. researchgate.net The transformation of 3β-acetyloxy-5α-chloro-6,19-oxidoandrostan-17-one by various filamentous fungi, including Beauveria bassiana, has been studied to obtain new derivatives.
Bacteria: Bacteria, particularly from the phylum Actinobacteria (e.g., Rhodococcus, Mycobacterium) and Proteobacteria (e.g., Comamonas, Pseudomonas), are key players in steroid degradation and transformation. researchgate.net They are often utilized for reactions like dehydrogenation, such as the Δ1-dehydrogenation that introduces a double bond between C1 and C2, a crucial modification in many anti-inflammatory steroids. mdpi.com Rhodococcus species are noted for their ability to perform Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone (B1673445) with high efficiency. mdpi.com Bacteria are also central to the complete degradation of the steroid nucleus, a process that has been harnessed to produce valuable C19 steroid intermediates from inexpensive sterols by using genetically modified strains that are blocked in their ability to degrade the steroid rings. researchgate.netmdpi.com
Role of Microorganisms in Steroid Degradation Pathways and Intermediate Accumulation
Microorganisms have evolved sophisticated pathways to utilize steroids as a source of carbon and energy. The complete mineralization of the recalcitrant steroid ring system involves a series of coordinated enzymatic reactions.
The most well-characterized aerobic degradation pathway is the 9,10-seco pathway. uni-muenster.de This pathway is employed by both Actinobacteria and Proteobacteria for the catabolism of androgens and cholesterol. It begins with modifications to the A-ring, typically involving 3-ketosteroid-Δ1-dehydrogenase, which introduces a double bond at the C1-C2 position. This is followed by hydroxylation and subsequent oxygen-dependent cleavage of the A-ring between C9 and C10. The B-ring is then opened, and subsequent degradation of the C and D rings occurs through processes analogous to β-oxidation.
Under anaerobic conditions, denitrifying bacteria utilize a different strategy, such as the 2,3-seco pathway, which involves cleavage of the A-ring without the use of molecular oxygen. uni-muenster.de
A key application of understanding these degradation pathways is the ability to generate valuable steroid intermediates. By creating mutant strains of bacteria (e.g., Mycobacterium) in which the degradation pathway is blocked at a specific point, it is possible to accumulate useful precursors. For example, blocking the enzymes responsible for ring cleavage allows for the efficient conversion of natural sterols like cholesterol and phytosterols (B1254722) into C19 intermediates such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are platform chemicals for the synthesis of numerous pharmaceutical steroids. mdpi.com
Biocatalytic Approaches to Introduce or Modify Halogen Substituents on Steroids
The introduction of halogen atoms into a steroid nucleus can significantly alter its pharmacological properties, often enhancing potency or modifying its mechanism of action. For instance, 9α-halogenation is a critical modification in the synthesis of potent corticosteroids. tandfonline.com While chemical halogenation methods are common, they often require harsh reagents and can lack selectivity. biorxiv.org Biocatalytic halogenation, using enzymes known as halogenases, offers a promising, environmentally benign alternative for achieving high regio- and stereoselectivity. biorxiv.orgnih.gov
Halogenating enzymes are broadly classified. Flavin-dependent halogenases utilize benign inorganic halides and are capable of regioselective halogenation of aromatic compounds. nih.gov Haloperoxidases, which can be heme-dependent or vanadium-dependent, use hydrogen peroxide to oxidize halides, which then halogenate a range of substrates, including steroids. mdpi.combiorxiv.org Non-heme iron halogenases can halogenate unactivated C-H bonds through a radical-based mechanism.
While the direct enzymatic halogenation of a specific compound like (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is not widely documented, research has explored the biotransformation of already halogenated steroids. A study using the fungus Mucor plumbeus on various chloro-, bromo-, and iodo-derivatives of testosterone and epiandrosterone found that the presence and type of halogen significantly affected the outcome. For example, incubation of 17β-Acetoxy-3-chloroandrost-3,5-diene with the fungus resulted in no transformation, suggesting that the halogen substituent can sometimes inhibit enzymatic activity. This highlights the complexity of enzyme-substrate interactions with halogenated steroids and underscores the need for enzyme engineering and discovery of new biocatalysts to expand the scope of steroid halogenation and modification.
Enzymatic Interactions and Molecular Mechanisms of 9β,10α 4 Chloro Androst 4 Ene 3,17 Dione
Interactions with Steroidogenic Enzymes
The metabolism and activity of steroids are heavily reliant on their interactions with a suite of steroidogenic enzymes. The introduction of a chloro group and the altered stereochemistry at the 9 and 10 positions in (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione are expected to significantly modify its interaction with these enzymes compared to the endogenous Androst-4-ene-3,17-dione.
Substrate Specificity and Kinetic Studies of 17β-Hydroxysteroid Dehydrogenases (17β-HSD)
Currently, there is a lack of specific kinetic data and substrate specificity studies for this compound with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) isoforms. However, it is known that 17β-HSDs are crucial for converting androstenedione (B190577) to testosterone (B1683101). The presence of the 17-keto group on this compound suggests it could be a potential substrate for reductive 17β-HSDs. The unique 9β,10α configuration may, however, alter the binding affinity and catalytic efficiency compared to the natural 9α,10β-androstenedione.
Inhibition and Modulation of Aromatase Activity
The presence of a chloro group at the C4 position of the steroid A-ring is a key structural feature that typically prevents aromatization. Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. This process is chemically impossible for 4-chloro-substituted androgens. For instance, Chloromethylandrostenediol (CMA), a related 4-chloro steroid, cannot be aromatized, thus eliminating the risk of estrogenic side effects. researchgate.net This suggests that this compound is not a substrate for aromatase and is highly unlikely to be converted into an estrogenic compound. While it is not a substrate, it is possible that it could act as an inhibitor of aromatase, similar to other 4-substituted androstenedione derivatives like formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione). nist.gov However, specific inhibitory studies on this compound are not currently available.
Effects on 5α-Reductase and Related Enzymes
Research on the closely related compound, chloromethylandrostenediol (CMA), indicates that it is not extensively metabolized by 5α-reductase. researchgate.net This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The structural similarities suggest that this compound may also be a poor substrate for 5α-reductase. The 9β,10α-configuration could further hinder its interaction with the enzyme.
In a study on the effects of 4-hydroxyandrost-4-ene-3,17-dione (a related compound) and its metabolites on 5α-reductase, the parent compound was found to be a weak inhibitor.
| Compound | IC50 for 5α-Reductase Inhibition |
| 4-hydroxyandrost-4-ene-3,17-dione (4OHA) | 15-29 µM pharmaffiliates.com |
| 4-hydroxytestosterone (4OHT) | 15-29 µM pharmaffiliates.com |
This table shows the inhibitory concentration for related compounds, not for this compound.
Modulation of 3α- and 3β-Hydroxysteroid Dehydrogenases
The metabolism of the related anabolic steroid clostebol (B1669245) (4-chlorotestosterone) is known to produce metabolites such as 4-chloro-3α-hydroxyandrost-4-en-17-one. The formation of this metabolite indicates the action of a 3α-hydroxysteroid dehydrogenase (3α-HSD). Given that this compound possesses a 3-keto group, it is plausible that it could also be a substrate for 3α-HSD and potentially 3β-hydroxysteroid dehydrogenase (3β-HSD), leading to the formation of corresponding 3-hydroxy metabolites. The specific stereochemistry of the resulting hydroxyl group (α or β) would depend on the specific HSD isoforms present in the metabolizing tissue.
Investigation of Cytochrome P450 Monooxygenases (CYPs) in Steroid Metabolism
Cytochrome P450 enzymes are a large family of monooxygenases that play a critical role in the metabolism of steroids. While no specific studies have been conducted on the metabolism of this compound by CYP enzymes, it is known that CYP enzymes are involved in the metabolism of other xenobiotic steroids. For example, the metabolism of metandienone, which is structurally similar to oral turinabol (a 4-chloro steroid), involves CYP11B2. researchgate.net The C4 substitution in oral turinabol was found to influence the metabolic process. This suggests that the 4-chloro group in this compound would likely direct its metabolism through specific CYP pathways, potentially leading to hydroxylated metabolites.
Androst-4-ene-3,17-dione Monooxygenase Activity and Pathways
In microorganisms, androst-4-ene-3,17-dione can be hydroxylated by monooxygenases. For instance, Mycobacterium fortuitum has been studied for its ability to produce 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD). nih.gov While this relates to a different stereoisomer and a microbial system, it highlights the potential for monooxygenase activity on the androstenedione backbone. In a mammalian system, the metabolism of this compound would likely involve a different set of monooxygenases, and the unique stereochemistry would be a key determinant of the resulting metabolites.
Receptor Binding Studies with Steroid Hormone Receptors (e.g., Androgen Receptor, Estrogen Receptor)
There is no specific data from receptor binding assays for this compound in the available scientific literature. Therefore, its binding affinity for the androgen receptor (AR) and estrogen receptor (ER) has not been characterized.
For context, related compounds have been studied. For example, a study on 10β-chloroestratriene derivatives found that 4-chloroestradiol (B1217851) exhibited a high binding affinity for the estrogen receptor, while 10β-chloroestradien-3-one had a very low affinity for the androgen receptor. nih.gov However, these are structurally different molecules, and their binding characteristics cannot be extrapolated to this compound.
Receptor Binding Affinity Data for Related Compounds
| Compound | Receptor | Relative Binding Affinity (%) | Source |
| 4-Chloroestradiol | Estrogen Receptor | 110 (relative to Estradiol) | nih.gov |
| 10β-Chloroestradien-3-one | Androgen Receptor | Very Low | nih.gov |
This table is provided for contextual purposes only and does not represent data for this compound.
Molecular Mechanisms of Enzyme Inhibition and Activation
Due to the lack of studies on the enzymatic interactions of this compound, the molecular mechanisms of how it might inhibit or activate enzymes, such as aromatase or 17β-hydroxysteroid dehydrogenase, are unknown.
Research on other 4-substituted androstenedione derivatives has shown that modifications at this position can lead to potent enzyme inhibition. For example, 4-hydroxy-4-androstene-3,17-dione and 4-methoxy-4-androstene-3,17-dione are known to be competitive inhibitors of aromatase. nih.gov The mechanism for some irreversible inhibitors involves the enzyme converting the steroid into a reactive intermediate that then forms a covalent bond with the active site, permanently inactivating the enzyme. Whether the 4-chloro substitution in the (9β,10α) configuration would lead to a similar or different mechanism is a subject for future research.
Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, LC-MS/MS)
Chromatography coupled with mass spectrometry provides the high selectivity and sensitivity needed for steroid analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.
For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of steroid molecules. A common approach involves the formation of trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and TMS enol-ethers from keto groups. For (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione, derivatization of the two carbonyl groups at C3 and C17 would yield a bis-TMS-enol ether derivative. This derivative can then be analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity. The detection of related steroids, such as androst-4-ene-3,6,17-trione, has been achieved with limits of detection (LOD) in the range of 5 to 10 ng/mL using this approach. nih.gov
LC-MS/MS has become the preferred method for steroid analysis due to its ability to analyze compounds without derivatization, accommodating a wider range of polar metabolites. Reversed-phase chromatography, often using a C18 column, is employed to separate the parent steroid from its metabolites. phenomenex.com The separation of isomers, which is critical for accurate quantification, can be achieved with optimized chromatographic conditions. phenomenex.com Tandem mass spectrometry, typically using a triple quadrupole instrument, allows for highly selective detection through multiple reaction monitoring (MRM). nih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Hydrolysis, extraction, and chemical derivatization (e.g., silylation) | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). phenomenex.com |
| Separation | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18). phenomenex.com |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode. |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM). nih.gov |
| Key Advantage | High chromatographic resolution for volatile compounds. | High specificity and sensitivity without derivatization; suitable for polar metabolites. nih.gov |
Application of Isotope-Labeled Analogs in Metabolic Tracing and Pathway Elucidation
Isotope-labeled internal standards are indispensable for accurate quantification in mass spectrometry, as they compensate for matrix effects and variations in sample recovery. For this compound, a deuterated analog, this compound-d4, is available for use as an internal standard in quantitative assays. pharmaffiliates.comcymitquimica.com This stable isotope-labeled standard has a mass shift of +4 Da compared to the unlabeled analyte, allowing for its distinct detection by the mass spectrometer while ensuring it co-elutes and behaves identically during extraction and ionization. cymitquimica.com
Beyond quantification, stable isotope-labeled compounds are powerful tools for metabolic tracing. In research, an organism or in vitro system can be exposed to the labeled compound. Subsequent analysis of biological samples can distinguish between endogenous steroids and metabolites derived from the administered labeled precursor. This allows for the unambiguous elucidation of metabolic pathways without interference from the biological background. For example, deuterium-labeled androstenedione (B190577) analogs have been used extensively in metabolic research to trace biotransformation pathways. isotope.comisotope.com
Development of Robust Detection Methods for Steroid Metabolites and Analogs in Biological Matrices
Detecting low concentrations of steroid metabolites in complex biological matrices, such as microsomal incubation mixtures or cell culture media, requires robust and sensitive methods. The primary challenge is to remove interfering endogenous compounds while achieving high recovery of the analytes.
Method development often begins with an efficient sample preparation protocol. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly used to clean up samples and concentrate analytes before LC-MS/MS analysis. phenomenex.com For instance, a method for a comprehensive steroid panel from serum utilized SLE with dichloromethane (B109758) or ethyl acetate (B1210297) as the elution solvent, which provided clean extracts suitable for achieving low limits of detection. phenomenex.com
High-resolution mass spectrometry (HRMS) combined with mass defect filtering (MDF) offers a sophisticated strategy for detecting metabolites in complex matrices. psu.edu MDF works on the principle that metabolites of a drug often have similar mass defects (the difference between the exact mass and the nominal mass) to the parent compound. By filtering the data to look for masses within a specific mass defect window, many background ions from the biological matrix can be eliminated, facilitating the identification of potential metabolites. psu.edu This approach is particularly useful for discovering unexpected or novel metabolites in in vitro metabolism studies.
Spectroscopic Techniques for Structural Elucidation of Metabolites
Once potential metabolites are detected, their exact chemical structures must be determined. This is a critical step that goes beyond simple identification and requires advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a metabolite. The fragmentation pattern of the metabolite, obtained via tandem mass spectrometry (MS/MS), provides crucial information about its structure, such as the location of newly added hydroxyl groups or other modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the complete chemical structure and stereochemistry of a purified metabolite. For example, the molecular structure of a related anabolic steroid metabolite, 4-chloroandrost-4-ene-3,17-dione (NorClAD), was fully characterized using ¹H NMR and ¹³C NMR spectroscopy, along with single-crystal X-ray diffraction. researchgate.net Such analyses confirmed the positions of the chloro substituent and carbonyl groups and established the absolute configuration of the molecule. researchgate.net
Quantitative Analysis in in vitro and ex vivo Systems
Quantitative analysis in experimental systems is essential for determining the rate of metabolism, enzyme kinetics, and the concentration of active metabolites. Validated LC-MS/MS methods are the standard for this purpose.
A key aspect of a quantitative method is its validation, which includes establishing the Lower Limit of Quantitation (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For steroid analysis, LLOQs in the low ng/mL to pg/mL range are often required and achievable. phenomenex.com For example, a validated LC-MS/MS method for a panel of steroids in serum achieved LLOQs ranging from 50 pg/mL for testosterone (B1683101) to 3 ng/mL for 17-OH-Pregnenolone. phenomenex.com The validation process ensures that the calibration curve is linear over the intended concentration range (e.g., R² > 0.99) and that the signal-to-noise ratio at the LLOQ is sufficient (e.g., >10:1). phenomenex.com
| Analyte Example (Related Steroids) | Matrix | LLOQ | Upper LOQ | Analytical Technique |
| 17-OH-Pregnenolone | Serum | 3 ng/mL | 1000 ng/mL | LC-MS/MS |
| Testosterone | Serum | 50 pg/mL | 10000 pg/mL | LC-MS/MS |
| 9R-HHC and 9S-HHC | Blood, Oral Fluid | 0.2 ng/mL | 20 ng/mL | LC-MS/MS |
| 9R-HHC-COOH and 9S-HHC-COOH | Blood, Oral Fluid | 2.0 ng/mL | 200 ng/mL | LC-MS/MS |
| (Data adapted from studies on related steroid and cannabinoid compounds to illustrate typical quantitative performance). phenomenex.comresearchgate.net |
These validated quantitative methods are applied in in vitro systems, such as incubations with liver microsomes or hepatocytes, to study metabolic stability and identify the enzymes responsible for the compound's biotransformation. nih.gov
Role As a Research Tool and Biochemical Probe
Use as a Substrate for Enzyme Characterization
Currently, there is a lack of specific published studies that utilize (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione as a substrate for the characterization of enzymes. Steroidogenic enzymes, such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes, are crucial for the biosynthesis of steroid hormones. nih.govwikipedia.org The introduction of a chlorine atom at the C4 position and the specific 9β,10α stereochemistry would likely alter its interaction with the active sites of these enzymes compared to natural substrates like androstenedione (B190577).
While studies have explored the metabolism of androst-4-ene-3,17-dione and the inhibitory effects of various steroid analogs on enzymes, specific kinetic data (e.g., K_m, k_cat) for this compound with steroidogenic enzymes are not available in the current body of scientific literature. Research on related chlorinated steroids suggests that halogenation can significantly impact enzyme-substrate interactions and metabolic stability. nih.govwikipedia.org
Application in Studies of Steroid Biosynthesis Pathways
The investigation of steroid biosynthesis pathways often employs labeled or modified steroid analogs to trace metabolic routes and identify key enzymatic steps. While there is extensive research on the biosynthesis of androgens and other steroids from precursors like androst-4-ene-3,17-dione, the specific application of this compound in these studies is not documented. nih.govnih.gov
The unique structural features of this compound, particularly the 9β,10α ("retro") configuration, make it a non-natural steroid. This configuration drastically alters the three-dimensional shape of the steroid nucleus compared to naturally occurring steroids, which typically have a 9α,10β configuration. This fundamental structural difference would likely make it a poor substrate for the enzymes of the conventional steroid biosynthesis pathways.
Utility in Investigating Microbial Steroid Transformations
The microbial transformation of steroids is a well-established field for producing novel and pharmaceutically valuable steroid derivatives. Microorganisms possess a diverse array of enzymes capable of modifying the steroid skeleton through reactions such as hydroxylation, dehydrogenation, and side-chain cleavage. google.comnih.gov The degradation of halogenated organic compounds, including steroids, by microbes is also a subject of study. nih.govnih.gov
However, there are no specific reports in the scientific literature detailing the transformation of this compound by microbial cultures. Research on the microbial transformation of the parent compound, androst-4-ene-3,17-dione, has identified various metabolites, but the influence of the 9β,10α configuration and C4-chlorination on these metabolic pathways remains uninvestigated.
Development of Reference Standards for Analytical Research
The most clearly defined role for this compound in the scientific community is as a reference standard for analytical research. A deuterated version, this compound-d4, is commercially available as an isotope-labeled impurity of Androstenedione. pharmaffiliates.comcymitquimica.com
Isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based analytical methods, such as GC-MS and LC-MS. These standards, which have a similar chemical structure and ionization efficiency to the analyte of interest but a different mass, are added to samples to correct for variations in sample preparation and instrument response.
The availability of this compound-d4 suggests its use in analytical methods designed to detect and quantify androstenedione and its metabolites or related synthetic steroids in various biological matrices. A related compound, 4-chloroandrost-4-ene-3,17-dione, has been identified as a metabolite of the anabolic steroid norchlorotestosterone acetate (B1210297), and its crystal structure has been characterized, highlighting the importance of having reference standards for metabolites of synthetic anabolic steroids in anti-doping and forensic analysis. researchgate.net
Table 1: Analytical Data for this compound-d4
| Parameter | Value | Source |
|---|---|---|
| Synonyms | (8R,9R,10S,13S,14R)-4-chloro-2,2,6,6-tetradeuterio-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | cymitquimica.com |
| Molecular Formula | C₁₉D₄H₂₁ClO₂ | cymitquimica.com |
| Molecular Weight | 324.878 | cymitquimica.com |
| Application | Isotope labelled impurity of Androstenedione | pharmaffiliates.comcymitquimica.com |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of steroids featuring the (9β,10α) configuration is inherently challenging because natural steroid precursors typically possess a 10β-methyl group, making the stereochemical inversion a difficult process. acs.org Current synthetic routes can be complex and may result in low yields. Future research must prioritize the development of more efficient, scalable, and sustainable synthetic strategies.
A primary avenue for exploration is the advancement of chemoenzymatic methods. acs.org These hybrid approaches combine the precision of biological catalysts with the versatility of traditional organic chemistry. Research efforts could focus on using genetically modified microorganisms to convert readily available and inexpensive phytosterols (B1254722) into key intermediates with the desired (9β,10α) core. acs.orgnih.gov Subsequent chemical steps, such as the specific introduction of the 4-chloro substituent, could then complete the synthesis. Computational chemistry offers a powerful tool in this area, with density functional theory being used to predict the products and reaction dynamics of steroid chlorination, potentially guiding the design of more effective synthetic steps. acs.org
| Approach | Potential Advantages | Research Challenges |
|---|---|---|
| Traditional Multi-Step Chemical Synthesis | Well-established reaction principles; applicable to a wide range of derivatives. | Low overall yield; harsh reaction conditions; generation of hazardous waste; difficult stereochemical control at C9/C10. nih.gov |
| Chemoenzymatic Synthesis | Higher stereoselectivity and regioselectivity; milder reaction conditions; potential for higher yields from cheap starting materials (e.g., phytosterols). acs.orgnih.gov | Requires identification and engineering of suitable enzymes; integration of biological and chemical steps can be complex. |
| Biomimetic Synthesis | Potentially elegant and efficient routes inspired by natural biosynthetic pathways. nih.gov | Hypothesized pathways may be difficult to replicate in a lab setting; requires deep understanding of enzymatic cascades. |
Advanced Biocatalytic Engineering for Targeted Modifications
Biocatalysis stands out as a transformative technology for steroid chemistry, offering high selectivity and efficiency under sustainable conditions. nih.govrsc.org Future research should focus on creating a "biocatalytic toolbox" specifically for modifying (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione. This involves discovering and engineering enzymes that can perform precise chemical transformations on this unique scaffold, which is often difficult with conventional chemistry. taylorfrancis.comnih.gov
Key areas of investigation include:
Regio- and Stereoselective Hydroxylation: Utilizing engineered cytochrome P450 monooxygenases or unspecific peroxygenases (UPOs) to introduce hydroxyl groups at specific positions on the steroid nucleus. rsc.org This could generate a library of novel derivatives with potentially altered biological activities.
Targeted Reductions: Employing ketoreductases (KRs) or 17β-hydroxysteroid dehydrogenases (17β-HSDs) to selectively reduce the ketone groups at C3 and C17. mdpi.com This would yield hydroxylated analogs whose biological properties could be explored.
Enzyme Engineering: Advances in protein engineering and computational biology can be used to tailor enzymes to accept the chlorinated (9β,10α)-steroid substrate, enhancing their catalytic efficiency and stability for industrial applications. nih.govdoaj.org
| Enzyme Class | Potential Modification on the Steroid Scaffold | Research Goal |
|---|---|---|
| Cytochrome P450s / Peroxygenases | Introduction of hydroxyl (-OH) groups at specific carbon atoms. rsc.org | Create a library of hydroxylated derivatives for structure-activity relationship studies. |
| Ketoreductases (KRs) | Stereoselective reduction of C3 and C17 ketone groups to hydroxyl groups. mdpi.com | Generate specific alcohol epimers to probe receptor binding requirements. |
| Glycosyltransferases (GTs) | Attachment of sugar moieties to the steroid. rsc.org | Improve solubility and potentially alter the pharmacokinetic profile. |
| Dehydrogenases | Introduction of double bonds at new positions. nih.gov | Modify the planarity and electronic properties of the steroid rings. |
Deeper Elucidation of Molecular Mechanisms of Action
The distinct three-dimensional shape imparted by the (9β,10α) configuration, combined with the electronic influence of the 4-chloro group, suggests that this compound may interact with biological systems in a novel manner. A critical future direction is to move beyond speculation and precisely define its molecular mechanisms.
A primary hypothesis is that it acts via nuclear receptors. nih.gov Future studies should employ computational molecular docking to perform virtual screening against a panel of steroid receptors (e.g., androgen, estrogen, glucocorticoid, and progesterone (B1679170) receptors). nih.gov These in silico predictions can guide subsequent in vitro studies, such as competitive binding assays and reporter gene assays, to quantify binding affinity and functional activity.
Furthermore, non-receptor-mediated mechanisms should be investigated. Steroids can exert biological effects by directly interacting with and altering the physicochemical properties of cell membranes. rsc.org Research using techniques like electrical impedance spectroscopy and molecular dynamics simulations could reveal whether this compound can change membrane permeability or fluidity, which could represent an alternative or complementary mechanism of action.
Development of High-Throughput Analytical Techniques for Steroidomics Research
To support research into the compound's synthesis, metabolism, and mechanism of action, the development of advanced analytical methods is essential. Steroidomics, the comprehensive analysis of steroids in biological systems, relies heavily on mass spectrometry (MS). mdpi.com
Future research should focus on creating validated, high-throughput analytical methods capable of quantifying this compound and its potential metabolites in complex biological matrices like plasma or tissue extracts. nih.gov While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, its application to novel synthetic steroids presents unique challenges. nih.govnih.gov
Key areas for analytical development include:
Enhanced Chromatographic Separation: Because steroids often have numerous structurally similar isomers, advanced separation techniques are needed. Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO2 as the mobile phase, has shown superior selectivity and sensitivity for steroid analysis compared to conventional liquid chromatography. nih.gov
Increased Specificity with Ion Mobility: Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to provide an additional layer of separation based on the ion's size, shape, and charge. researchgate.net This technique can significantly reduce chemical noise and improve the signal-to-noise ratio for challenging analytes in complex samples. researchgate.net
Streamlined Sample Processing: The development of automated sample preparation protocols, such as high-throughput solid-phase extraction (SPE) in 96-well plate format, will be crucial for accelerating research and enabling larger-scale studies. nih.govendocrine-abstracts.org
| Technique | Principle | Advantage for Steroidomics |
|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass-based detection and fragmentation. nih.gov | "Gold standard" providing high sensitivity, specificity, and throughput for known steroids. mdpi.comnih.gov |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. Requires derivatization for steroids. endocrine-abstracts.org | Provides excellent chromatographic resolution for certain steroid classes. |
| UPC²-MS/MS | Uses supercritical fluid for chromatography, offering different selectivity than LC. nih.gov | Superior selectivity and significantly improved sensitivity (5-50x) for structurally similar C19 steroids. nih.gov |
| LC-DMS-MS/MS | Adds a differential mobility spectrometry cell to separate ions in the gas phase before mass analysis. researchgate.net | Improves specificity by reducing interferences and boosting signal-to-noise ratios (1.6 to 13.8-fold). researchgate.net |
Q & A
Basic: What are the critical safety protocols for handling (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione in laboratory settings?
Answer:
Researchers must prioritize hazard mitigation due to its acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335). Key protocols include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid aerosol or dust inhalation .
- Storage: Stable under recommended conditions; avoid incompatible substances like oxidizing agents .
- Emergency Measures: Immediate decontamination with water for skin exposure and medical consultation for ingestion .
Basic: What synthetic pathways are documented for this compound?
Answer:
While direct synthesis data is limited, analogous steroids like 4-androstene-3,17-dione (AD) are synthesized via microbial degradation of phytosterols. Key steps include:
- Microbial Biotransformation: Mycobacterium spp. degrade sterols via side-chain cleavage and Δ1-dehydrogenation to produce intermediates like AD .
- Chlorination: Chlorine substitution at the C4 position is achieved through chemical modification, as seen in 4-chloro derivatives of AD .
- Characterization: Confirm structure via NMR, HPLC, and mass spectrometry .
Advanced: How can metabolic engineering optimize microbial production of 9α-hydroxy derivatives from phytosterols?
Answer:
Strains like Mycobacterium fortuitum are engineered to enhance 9α-hydroxy-4-androstene-3,17-dione (9α-OH-AD) yields via:
- Gene Knockouts: Disrupting ksdD (3-ketosteroid-Δ1-dehydrogenase) prevents AD conversion to ADD, increasing 9α-OH-AD accumulation .
- Multi-Gene Regulation: Overexpressing kshA/B (9α-hydroxylase) and hsaD (ring-cleavage enzyme) improves substrate flux .
- Fermentation Optimization: Adjusting carbon/nitrogen ratios and oxygen levels in media enhances biomass and product titers .
Advanced: How do substrate specificity variations in KshA enzymes impact steroid biotransformation?
Answer:
KshA (3-ketosteroid-9α-hydroxylase) from Rhodococcus spp. exhibits broad substrate specificity but shows strain-dependent activity:
- Preferred Substrates: AD, ADD, and testosterone are efficiently hydroxylated at C9α, but not 3α/β-hydroxysteroids .
- Contradictory Data: R. erythropolis KshA1 hydroxylates AD but not ADD, while R. rhodochrous KshA processes both .
- Resolution Strategy: Comparative structural studies of KshA homologs and site-directed mutagenesis can clarify active-site determinants .
Advanced: What analytical methods resolve byproducts in microbial steroid transformations?
Answer:
- TLC/HPLC: Monitor AD-to-9α-OH-AD conversion and detect intermediates like 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (HSA) .
- Mass Spectrometry: Identify chlorinated derivatives and confirm molecular weights .
- Enzyme Assays: Quantify KstD or Ksh activity via DCPIP (2,6-dichlorophenolindophenol) reduction or oxygen consumption .
Advanced: How can contradictory data on 9α-OH-AD production yields across microbial strains be addressed?
Answer:
Discrepancies arise from strain-specific gene expression and fermentation conditions. Mitigation strategies include:
- Standardized Protocols: Use identical media (e.g., corn steep liquor) and phytosterol concentrations .
- Genomic Comparisons: Identify metabolic bottlenecks via whole-genome sequencing of high-yield strains (e.g., Mycobacterium VKM Ac-1817D) .
- Kinetic Modeling: Predict flux through the sterol catabolism pathway under varying O₂ and pH conditions .
Advanced: What is the role of 3-ketosteroid-Δ1-dehydrogenase (KstD) in shaping steroid catabolic pathways?
Answer:
KstD catalyzes Δ1-dehydrogenation, directing substrates toward either 9α-hydroxylation or ring cleavage:
- Pathway Branching: In Rhodococcus ruber, KstD deficiency diverts AD to testosterone via 17β-HSD instead of 9α-OH-AD .
- Byproduct Reduction: KstD knockout in Mycobacterium minimizes ADD accumulation, improving 9α-OH-AD purity .
- Enzyme Engineering: Saturation mutagenesis of KstD active sites can alter substrate specificity .
Basic: What are the ecological implications of microbial steroid degradation byproducts?
Answer:
While data is limited ( ), open-ring metabolites like HSA and 3,4-DHSA may persist in wastewater. Researchers should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
